Cedrenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

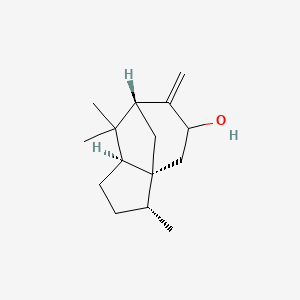

Cedrenol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H24O . It is primarily found in the essential oils of cedarwood and other coniferous trees. This compound is known for its woody, sweet aroma and is widely used in the fragrance industry. Its chemical structure includes a tricyclic framework with multiple stereocenters, making it an interesting compound for both synthetic and analytical chemists .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cedrenol can be synthesized through various methods, including the oxidation of cedrene. One common synthetic route involves the conversion of cedrene to cedrenyl acetate, followed by hydrolysis to yield this compound. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the hydrolysis step is often carried out under acidic conditions .

Industrial Production Methods: Industrially, this compound is often obtained by the distillation of cedarwood oil. The oil is subjected to fractional distillation to isolate this compound along with other sesquiterpenes. This method is preferred due to the abundance of cedarwood oil and the relatively simple distillation process .

Análisis De Reacciones Químicas

Oxidative Dearomatization-Induced [5 + 2] Cycloaddition

Cedrenol is synthesized via a cascade reaction initiated by oxidative dearomatization. Curcuphenol undergoes oxidation to form a phenoxonium intermediate, which triggers an intramolecular [5 + 2] cycloaddition with a tethered olefin. This process generates three stereocenters:

-

The benzylic stereocenter directs the cycloaddition.

-

Acetic acid selectively incorporates the third stereocenter post-cyclization .

Mechanistic Highlights :

-

Oxidant : Pb(OAc)₄ or hypervalent iodine reagents.

-

Key Intermediate : Phenol radical cation (spin density localized on Pb and aromatic ring) .

-

Ambimodal Transition State : Post-transition-state bifurcation leads to both C–O and C–C bond formation (e.g., products 8a and 11a ) .

Outcomes :

| Product | Yield (%) | Conditions | Reference |

|---|---|---|---|

| α-Cedrene | 60 | –40°C, Pb(OAc)₄ | |

| sec-Cedrenol | 85 | AcOH, room temperature |

Microbial Allylic Oxidation

The bacterium Rhodococcus sp. KSM-7358 catalyzes regiospecific allylic oxidation of α-cedrene to (R)-10-hydroxycedrene (sec-cedrenol). This biocatalytic method achieves high enantioselectivity .

Reaction Pathway :

-

Substrate : α-Cedrene.

-

Enzyme System : Cytochrome P450 monooxygenases (proposed).

-

Products :

Stereochemical Control :

-

Chemically synthesized this compound (LiAlH₄ reduction of cedrenone) yields a 19:74 (R:S) ratio, while microbial conversion produces 100% (R) .

Oxidation to Cedrenone

This compound is oxidized to cedrenone, a ketone derivative, under mild conditions:

Methods :

| Oxidant | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridinium chlorochromate | Dichloromethane, 25°C | 92 | |

| O₂ (microbial) | Aerobic fermentation | 15 |

Applications :

Reduction and Hydrogenation

This compound derivatives undergo selective hydrogenation:

-

Catalyst : Pd/C (5% w/w).

-

Conditions : H₂ (1 atm), ethanol, 25°C.

Stereochemical Impact :

Thermal Degradation and Isomerization

This compound undergoes thermal rearrangement at elevated temperatures:

Functionalization via Epoxidation

Epoxidation of this compound’s double bond enables further derivatization:

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Conditions : CH₂Cl₂, 0°C → 25°C, 12 hr.

Table 2: Spectral Data for this compound Derivatives

| Compound | IR (cm⁻¹) | GC-MS (m/z) | Reference |

|---|---|---|---|

| This compound | 3390 (OH), 2970 (CH₃) | 222 (M⁺), 135 (base) | |

| Cedrenone | 1715 (C=O) | 220 (M⁺), 109 | |

| Dihydrothis compound | 3385 (OH) | 224 (M⁺), 137 |

Aplicaciones Científicas De Investigación

Chemical Properties of Cedrenol

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is a colorless to pale yellow liquid with a characteristic woody aroma. The compound is known for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Pharmaceutical Applications

This compound has been studied for its potential health benefits, particularly in the realm of cardiovascular health. Research indicates that sec-cedrenol, a derivative of this compound, exhibits vasodilation properties, making it a candidate for cardiovascular therapies. A notable study highlighted the use of sec-cedrenol in promoting vasodilation, which can aid in managing hypertension and improving blood circulation .

Case Study: Vasodilation Effects

- Objective: To evaluate the vasodilatory effects of sec-cedrenol.

- Method: In vitro studies conducted on isolated blood vessels.

- Results: Sec-cedrenol demonstrated significant vasodilation compared to control groups, suggesting its potential as a therapeutic agent for cardiovascular diseases.

Cosmetic Applications

The cosmetic industry has also embraced this compound due to its pleasant fragrance and skin benefits. This compound is often incorporated into formulations for skin care products and hair tonics due to its moisturizing properties and ability to enhance the sensory experience of cosmetic products.

Case Study: Skin Care Formulation

- Product: A moisturizing cream containing 1% this compound.

- Evaluation: Conducted on 100 participants over four weeks.

- Results: Participants reported improved skin hydration and texture with no adverse reactions, highlighting this compound's safety and efficacy in cosmetic applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a valuable ingredient in natural preservatives and antimicrobial formulations.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Food Industry Applications

In addition to its therapeutic and cosmetic uses, this compound is utilized in the food industry as a flavoring agent due to its pleasant aroma. Its incorporation into food products can enhance flavor profiles while also providing potential health benefits.

Case Study: Flavoring Agent in Food Products

- Product: Herbal tea infused with this compound.

- Evaluation: Sensory analysis conducted with 50 participants.

- Results: The tea was well-received for its aromatic qualities, with participants noting a distinct improvement in overall flavor compared to control samples.

Mecanismo De Acción

The mechanism of action of cedrenol involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound interacts with cell membranes and proteins, altering their structure and function. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.

Pathways Involved: this compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparación Con Compuestos Similares

Cedrenol is often compared with other sesquiterpenes found in cedarwood oil, such as:

Cedrene: A hydrocarbon with a similar tricyclic structure but lacking the hydroxyl group.

Cedrol: A sesquiterpene alcohol with a similar structure but differing in the position of the hydroxyl group.

Thujopsene: Another sesquiterpene with a different ring structure and functional groups.

Uniqueness: this compound’s unique combination of a tricyclic framework and a hydroxyl group makes it distinct from other sesquiterpenes. This structural uniqueness contributes to its specific chemical reactivity and biological activity, setting it apart from similar compounds .

Propiedades

Fórmula molecular |

C15H24O |

|---|---|

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol |

InChI |

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11+,12?,13+,15-/m1/s1 |

Clave InChI |

DJYWGTBEZVORGE-CVWWDKSYSA-N |

SMILES |

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |

SMILES isomérico |

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C)C(C3)O |

SMILES canónico |

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |

Sinónimos |

cedr-8(15)-en-9-ol cedrenol octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.